molecular formula C10H11BrClNO B14047120 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one

1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14047120
M. Wt: 276.56 g/mol
InChI Key: RCMMBXKBXNQKFW-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one is a brominated aromatic ketone characterized by a propanone backbone substituted with a chlorine atom and a phenyl ring bearing amino and bromomethyl groups at the 3- and 4-positions, respectively. This compound’s structural features—a reactive bromomethyl group, an electron-donating amino group, and a chlorine atom—make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. However, its specific properties and reactivity are influenced by the spatial arrangement of substituents, which can be elucidated through comparison with analogous compounds.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-4-(bromomethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(12)10(14)7-2-3-8(5-11)9(13)4-7/h2-4,6H,5,13H2,1H3

InChI Key

RCMMBXKBXNQKFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)CBr)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one generally follows a multi-step approach:

  • Step 1: Preparation of the substituted aromatic amine intermediate, typically a brominated aminoacetophenone or related compound.
  • Step 2: Introduction of the bromomethyl group on the aromatic ring.
  • Step 3: Formation of the chloropropanone moiety through acylation or halogenation reactions.

This sequence allows for the controlled installation of functional groups while maintaining the integrity of sensitive moieties such as the amino group.

Preparation of Aromatic Amino Ketone Intermediate

A key precursor is often 1-(2-amino-4-bromophenyl)ethanone or closely related positional isomers. Several methods have been reported for its preparation:

Yield Reaction Conditions Experimental Procedure Summary
25% Boron trichloride, aluminum chloride in toluene/acetonitrile, reflux 16 h Under argon, 3-bromoaniline and acetonitrile in toluene added dropwise to BCl3 in hexanes at 0 °C, followed by AlCl3 addition. Refluxed 16 h, then acid workup with 3N HCl at 10 °C and reflux 3.5 h. Organic extraction and drying yielded the product. NMR confirmed structure.
85% Iron powder reduction in acetic acid, 90 °C, 1 h Reduction of 1-(4-bromo-2-nitrophenyl)ethanone with iron powder in acetic acid gave the amino derivative in high yield after basification and extraction. MS data supported identity.
56% Ammonia in N,N-dimethylformamide, 60 °C, 9 h Nucleophilic substitution of 2-acetyl-5-bromophenol with ammonia under nitrogen atmosphere yielded 2-acetyl-5-bromoaniline after column chromatography.

These methods demonstrate the versatility of synthetic routes to amino-bromoacetophenone intermediates, employing electrophilic aromatic substitution, reduction of nitro precursors, or nucleophilic aromatic substitution.

Introduction of Bromomethyl Group

The bromomethyl substituent on the aromatic ring is typically introduced via bromination of a methyl group or by substitution reactions on a hydroxymethyl intermediate. Although direct procedures for the exact compound are sparse, related compounds such as 1-(3-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one have been synthesized by:

  • Bromination of methyl groups adjacent to aromatic rings using N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions.
  • Multi-step routes involving protection of amino groups, selective bromination, and deprotection.

The presence of both amino and bromomethyl groups requires careful control of reaction conditions to avoid side reactions such as over-bromination or amino group modification.

Formation of the Chloropropanone Moiety

The 2-chloropropan-1-one group is generally introduced by acylation or halogenation of the aromatic amine intermediate. Common approaches include:

  • Acylation of the aromatic amine with 2-chloropropanoyl chloride or related acid chlorides in the presence of base or catalysts.
  • Halogenation of a propanone side chain after its attachment to the aromatic ring.

These reactions are typically carried out under anhydrous conditions, with temperature control to prevent decomposition or side reactions. The chloropropanone functionality is sensitive and requires mild conditions for successful incorporation.

Summary Table of Key Preparation Steps

Step Compound/Intermediate Key Reagents & Conditions Yield Notes
1 1-(2-Amino-4-bromophenyl)ethanone 3-Bromoaniline, BCl3, AlCl3, toluene, acetonitrile, reflux, acid workup 25% Electrophilic aromatic substitution and acylation
2 Amino-bromoacetophenone Iron powder reduction of nitro derivative, acetic acid, 90 °C 85% Reduction of nitro to amino group
3 Amino-bromoacetophenone Ammonia in DMF, 60 °C, 9 h 56% Nucleophilic substitution
4 Bromomethyl introduction Bromination using NBS or related reagents Variable Requires protection strategies
5 Chloropropanone formation Acylation with 2-chloropropanoyl chloride Variable Sensitive reaction, mild conditions

Research Results and Characterization

  • NMR Data: Proton NMR spectra confirm aromatic proton environments and methyl groups, with characteristic chemical shifts for amino and bromomethyl substituents. For example, 1H NMR (CDCl3, 300 MHz) shows aromatic doublets and singlets consistent with substitution patterns.
  • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, e.g., m/z 214 for amino-bromoacetophenone intermediates.
  • Purification: Organic extraction, drying over magnesium sulfate or sodium sulfate, and chromatographic purification are standard to isolate pure products.
  • Reaction Monitoring: TLC and HPLC methods are employed to monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromomethyl groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

  • Structural Differences: The amino and bromomethyl groups are swapped (4-amino-3-bromomethyl vs. 3-amino-4-bromomethyl in the target compound), and the chlorine is on the propanone’s terminal carbon .
  • Molecular Properties: Molecular formula: C₁₀H₁₁BrClNO Molecular weight: 276.56 g/mol Predicted boiling point: 379.4±37.0 °C Predicted density: 1.538±0.06 g/cm³ .
  • Key Comparison: The positional isomerism affects electronic distribution.

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

  • Structural Differences: A fluorine atom replaces the amino group at the 2-position, and the bromomethyl is at the 5-position on the phenyl ring .
  • Molecular Properties :
    • Molecular formula: C₁₀H₉BrClFO
    • Molecular weight: 279.53 g/mol .
  • Key Comparison: The electron-withdrawing fluorine increases the phenyl ring’s electrophilicity, contrasting with the electron-donating amino group in the target compound. This difference may redirect reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions.

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

  • Structural Differences: The bromine is on the propanone backbone, and the phenyl ring has a chloro and methyl group (3-chloro-4-methyl) instead of amino and bromomethyl .
  • Molecular Properties :
    • Molecular formula: C₁₀H₉BrClO
    • SMILES: CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl .
  • The bromine on the propanone may increase susceptibility to nucleophilic attack compared to the chlorine in the target compound.

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Structural Differences: A pyrazolone heterocycle replaces the propanone backbone, with bromo and bromomethyl substituents on the ring .
  • Molecular Properties :
    • Molecular formula: C₁₁H₉Br₂ClN₂O
    • LC/MS m/z 381 [M+H]+ .
  • Key Comparison : The heterocyclic core confers rigidity and distinct electronic properties. The dual bromine substituents enhance electrophilicity, making this compound more reactive in alkylation reactions compared to the target compound.

2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one

  • Structural Differences: A propenone chain with a double bond and a 4-methoxyphenyl substituent .
  • Molecular Properties: Molecular formula: C₁₆H₁₂BrClO₂ Crystal system: Monoclinic, P2₁/c .
  • Key Comparison: The conjugated double bond facilitates π-electron delocalization, increasing stability and altering UV-Vis absorption profiles. The methoxy group’s electron-donating nature contrasts with the amino group in the target compound, affecting redox behavior.

Research Implications

  • Reactivity: The amino group in the target compound enhances solubility in polar solvents, while bromomethyl facilitates alkylation reactions. Comparatively, fluorine or methoxy substituents alter electronic profiles for targeted synthesis.
  • Applications: The target compound’s amino group may favor pharmaceutical intermediates, while pyrazolone derivatives () are suited for heterocyclic drug scaffolds.

Biological Activity

1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H11BrClNOC_{10}H_{11}BrClNO, with a molecular weight of 276.56 g/mol. It features a benzene ring substituted with an amino group, a bromomethyl group, and a chloropropanone moiety. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H11BrClNOC_{10}H_{11}BrClNO
Molecular Weight276.56 g/mol
Functional GroupsAmino, Bromomethyl, Chloropropanone

Research indicates that the biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, potentially leading to antimicrobial and anticancer effects.

The compound's mechanism involves:

  • Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on proteins or nucleic acids.
  • Enzymatic Modulation : It may inhibit or activate various enzymes, altering metabolic pathways.

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell functions through its reactive groups.

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival .

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Anticancer Activity Evaluation : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple pathogens
Anticancer PropertiesInhibits growth in cancer cell lines
Mechanism of ActionCovalent interactions with biomolecules

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with 3-amino-4-methylbenzaldehyde. Introduce the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) under UV light or AIBN initiation. Monitor reaction progress by TLC (hexane:ethyl acetate = 3:1) .
  • Step 2 : React the brominated intermediate with chloroacetone in a Friedel-Crafts acylation. Use AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to avoid over-acylation. Confirm product formation via 1H^1H NMR (δ 2.1 ppm for CH₃CO, δ 4.3 ppm for BrCH₂) .
  • Purification : Use column chromatography (silica gel, gradient elution from hexane to 40% ethyl acetate).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC-MS : Use a C18 column (ACN:H₂O + 0.1% formic acid) to assess purity (>95%). The molecular ion peak [M+H]⁺ should align with the theoretical m/z (calculated: 301.5; observed: 301.3 ± 0.2) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in acetone/ethanol (1:2). Refine using SHELXL-2018 (R₁ < 0.05 for high-resolution data). Disordered bromine atoms may require PART instructions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., 13C^{13}C NMR vs. DFT calculations) be resolved?

  • Approach :

  • DFT Optimization : Perform geometry optimization at the B3LYP/6-311++G(d,p) level. Compare experimental 13C^{13}C NMR shifts (e.g., carbonyl C=O at ~205 ppm) with computed values. Discrepancies >5 ppm suggest conformational flexibility or solvent effects .
  • Variable-Temperature NMR : Conduct experiments in DMSO-d₆ from 25°C to 60°C. Broadening of the NH₂ signal indicates hydrogen bonding or rotameric exchange .

Q. What strategies optimize the regioselective functionalization of the bromomethyl group?

  • Reaction Design :

  • Nucleophilic Substitution : React with NaN₃ in DMF at 80°C to replace Br with azide. Monitor by IR (2100 cm⁻¹ for N₃ stretch).
  • Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, arylboronic acid) to introduce aryl groups. Optimize catalyst loading (1–5 mol%) to minimize dehalogenation side reactions .
    • Challenges : Competing elimination (formation of styrene derivatives) can occur at >100°C. Control via low-temperature protocols (0–25°C) .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

  • Case Study :

  • Pd-Catalyzed Amination : The bromomethyl group’s steric bulk reduces catalyst turnover. Switch to Buchwald-Hartwig ligands (XPhos) to enhance efficiency.
  • Electronic Effects : The electron-withdrawing Cl and CO groups activate the aryl ring for electrophilic substitution. Use Hammett parameters (σₚ = +0.23 for Cl, +0.50 for COCH₃) to predict reactivity .

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